1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate
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Overview
Description
1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate is a complex organic compound that features a pyrrole and pyridinium moiety The presence of a bromine atom in the pyrrole ring and a carboxylate group in the pyridinium ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate typically involves multi-step organic reactionsThe subsequent steps involve the formation of the pyridinium ring and the esterification process to link the two moieties .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromine atom in the pyrrole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a brominated pyrrole with an additional oxygen-containing functional group, while reduction may produce a hydroxylated derivative .
Scientific Research Applications
1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyridinium moiety play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
- 4-bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- Pyrrolopyrazine derivatives
Uniqueness: 1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in various research applications .
Properties
Molecular Formula |
C13H11BrN2O4 |
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Molecular Weight |
339.14 g/mol |
IUPAC Name |
1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate |
InChI |
InChI=1S/C13H11BrN2O4/c14-9-7-10(15-8-9)13(19)20-6-5-16-4-2-1-3-11(16)12(17)18/h1-4,7-8H,5-6H2,(H-,15,17,18,19) |
InChI Key |
FPBBXVALHBWOBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)C(=O)[O-])CCOC(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
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